Propanamide, 3,3'-dithiobis[n-methyl-
Description
Contextualization within Disulfide-Containing Amides
Disulfide-containing amides are a class of organic compounds that feature at least one disulfide bond (-S-S-) and one amide group (-C(O)N-). This combination of functional groups imparts unique chemical properties that are exploited in various fields of chemical research. The amide group, a fundamental component of peptides and proteins, provides structural rigidity and is capable of forming hydrogen bonds. wikipedia.org The disulfide bond, on the other hand, is a covalent linkage that can be reversibly cleaved under reducing conditions, offering a dynamic characteristic to the molecular structure. rsc.org
The interplay between the stable amide linkage and the redox-responsive disulfide bond is a key area of investigation. For instance, in materials science, compounds like Propanamide, 3,3'-dithiobis[N-octyl-] are utilized as disulfide-containing crosslinkers to create redox-responsive polymers. These materials can exhibit controlled degradation, which is a desirable property for applications such as drug delivery systems. nih.gov The study of Propanamide, 3,3'-dithiobis[N-methyl- contributes to the fundamental understanding of how the N-substituted alkyl group influences the properties and reactivity of this class of compounds.
Historical Perspectives on Related Dithiobis Compounds in Research
The study of dithiobis compounds has a rich history in biochemical and chemical research. One of the most prominent historical examples is 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent. sigmaaldrich.comsigmaaldrich.com Developed in 1959, DTNB became a standard reagent for the quantification of sulfhydryl groups in proteins and peptides. sigmaaldrich.com Its reaction with a free thiol group results in a colored product, allowing for spectrophotometric measurement. sigmaaldrich.comnih.gov This application highlighted the specific reactivity of the disulfide bond and its utility in analytical chemistry.
Another related area of historical significance is the use of dithiobis compounds as cross-linking reagents. nih.gov Reagents like Dithiobis(succinimidylpropionate) (DSP) have been used to study protein-protein interactions by forming bridges between amino acid side chains. nih.gov These historical applications laid the groundwork for the development of more sophisticated disulfide-containing molecules for advanced applications. The synthesis of various N,N'-dialkyl-3,3'-dithiodipropionamides, including the N-methyl derivative, has been explored through different methods, such as the reaction of 3,3'-dithiopropionic acid methyl ester with the corresponding amine. google.com
Significance of the Dithiobis Linkage in Advanced Studies
The dithiobis, or disulfide, linkage is of paramount significance in a multitude of advanced scientific studies due to its unique chemical nature.
Redox-Responsiveness: The ability of the disulfide bond to be selectively cleaved by reducing agents and reformed by oxidizing agents makes it an excellent "switch" in molecular systems. This property is fundamental to its application in creating stimuli-responsive materials and drug delivery vehicles that can release their payload in specific reductive environments, such as the intracellular space. nih.gov
Conformational Control: The formation and cleavage of a disulfide bond can induce significant conformational changes in a molecule. rsc.org Research has shown that embedding a disulfide ring into a molecular skeleton can switch the conformation of an adjacent amide bond from exclusively trans to exclusively cis upon redox transformation. rsc.org This principle is being explored for the construction of novel molecular switches and systems with controllable geometries.
Structural Stabilization and Functional Roles in Biomolecules: In proteins, disulfide bonds play a crucial role in stabilizing the tertiary and quaternary structures, which are essential for their biological function. nih.gov They act as covalent cross-links that lock the protein into its native conformation. Beyond a purely structural role, some disulfide bonds, known as allosteric disulfides, are directly involved in the protein's function, and their cleavage can modulate its activity. nih.gov
Synthetic Chemistry Building Blocks: Disulfide-tethered heterocycles are recognized as important building blocks in synthetic chemistry and biology. acs.org The disulfide linkage imparts unique properties to these molecules, leading to applications in various fields. acs.org The development of efficient synthetic methods for creating molecules with both a heterocyclic core and a disulfide backbone is an active area of research. acs.org
The study of Propanamide, 3,3'-dithiobis[N-methyl- and related compounds provides valuable insights into the fundamental chemistry of the dithiobis linkage, paving the way for innovations in materials science, biochemistry, and synthetic organic chemistry.
Compound Data
| Compound Name |
| Propanamide, 3,3'-dithiobis[N-methyl- |
| 3,3'-Disulfanediylbis(N-methylpropanamide) |
| Dithiobis(succinimidylpropionate) |
| 5,5'-dithiobis(2-nitrobenzoic acid) |
| Propanamide, 3,3'-dithiobis[N-octyl-] |
| N,N'-dimethyl-3,3'-dithiodipropionamide |
| Propanamide, 3,3'-dithiobis[N-(1-methylethyl)- |
Interactive Data Table: Properties of Propanamide, 3,3'-dithiobis[N-methyl-
| Property | Value | Source(s) |
| CAS Number | 999-72-4 | epa.gov |
| Molecular Formula | C8H16N2O2S2 | epa.gov |
| Molecular Weight | 236.36 g/mol | epa.gov |
| IUPAC Name | 3,3'-Disulfanediylbis(N-methylpropanamide) | epa.gov |
| Synonyms | N,N'-Dimethyl-3,3'-dithiopropionamide | ncats.io |
Advanced Synthesis of Propanamide, 3,3'-dithiobis[n-methyl-
The industrial synthesis of Propanamide, 3,3'-dithiobis[n-methyl-] has been refined to enhance yield, purity, and atom economy. Key areas of investigation have focused on optimizing reaction conditions, understanding and mitigating byproduct formation, and exploring novel synthetic pathways.
Optimization of Reaction Conditions for Purity Enhancement
The purity of Propanamide, 3,3'-dithiobis[n-methyl-] is critical for its subsequent applications. Research has demonstrated that careful control of reaction parameters during its synthesis from 3,3'-dithiopropionic acid alkyl esters and an alkylamine can significantly improve the purity of the final product. A key factor is the reaction temperature. For instance, in the synthesis of N,N′-dimethyl-3,3′-dithiodipropionamide (DDDA), maintaining the reaction temperature between 25° C and 30° C has been shown to result in a high yield of 92% with a minimal amount of the problematic impurity, N-methyl-3-(N-methylamino)-propionamide (MMAP), at just 5 ppm. In contrast, conducting the reaction at the same temperature range but with different processing can lead to a slightly lower yield of 91% and a higher MMAP content of 30 ppm.
The choice of solvent also plays a crucial role. The use of a polar solvent during the reaction has been found to be advantageous. It is believed that the polar solvent leads to phase separation in the reaction mixture, which in turn inhibits the hydrolysis of intermediates and suppresses the formation of N-methylacrylamide, a precursor to the MMAP impurity.
| Reaction Parameter | Condition | Yield of DDDA | MMAP Impurity Level |
| Temperature | 25° C to 30° C | 92% | 5 ppm |
| Temperature | 25° C to 30° C (alternative processing) | 91% | 30 ppm |
Investigations into Byproduct Formation and Mitigation Strategies
A significant challenge in the synthesis of Propanamide, 3,3'-dithiobis[n-methyl-] is the formation of the N-methyl-3-(N-methylamino)-propionamide (MMAP) impurity. This byproduct arises from the reaction of a sulfhydryl compound, formed by the reduction of the starting 3,3′-dithiodipropionic acid alkyl ester, with N-methylacrylamide. The N-methylacrylamide is generated as a side-product during the main reaction.
Several strategies have been developed to mitigate the formation of MMAP. One effective approach is the addition of an alkali metal sulfite or thioalkali metal sulfite to the reaction mixture. These additives inhibit the formation of N-methylacrylamide, thereby preventing the subsequent reaction that leads to the MMAP impurity. Furthermore, as mentioned earlier, the use of a polar solvent can also significantly reduce the formation of this byproduct by inhibiting the generation of N-methylacrylamide.
Novel Synthetic Routes for Improved Yields and Atom Economy
Beyond optimizing existing methods, research has also focused on developing novel synthetic routes to Propanamide, 3,3'-dithiobis[n-methyl-] that offer improved yields and better atom economy. One such innovative approach involves a multi-step synthesis commencing from methyl acrylate and sodium polysulfide. This method proceeds through an intermediate, 3,3'-dithiodipropionic acid methyl ester, which is then reacted with an aqueous solution of methylamine. This route is notable for its use of readily available starting materials and its potential for a more streamlined and efficient synthesis of the target compound.
Derivatization Strategies and Analogue Synthesis
The core structure of Propanamide, 3,3'-dithiobis[n-methyl-] offers several avenues for derivatization to create analogues with modified properties. These modifications can be broadly categorized into changes at the N-substituents and alterations of the disulfide linkage.
Modification of N-substituents and their Impact on Reactivity
The nature of the N-substituent in 3,3'-dithiobis[n-alkylpropanamide]s has a profound impact on the molecule's physicochemical properties and, consequently, its reactivity. A clear illustration of this is the comparison between the N,N'-dimethyl and the N,N'-dioctyl analogues.
The N,N'-dioctyl derivative exhibits significantly higher lipophilicity due to the long alkyl chains. This results in poor water solubility but high solubility in non-polar environments. In contrast, the N,N'-dimethyl analogue is sparingly soluble in water and slightly soluble in polar organic solvents. This difference in solubility directly influences their reactivity. The smaller N,N'-dimethyl derivative demonstrates higher reactivity in aqueous systems. This is attributed to its better solubility and reduced steric hindrance around the reactive disulfide bond and amide functionalities, allowing for more facile interaction with other reactants. Conversely, the long octyl chains of the N,N'-dioctyl analogue can sterically hinder reactions, and its low aqueous solubility restricts its utility in polar media.
| N-Substituent | Key Property | Impact on Reactivity |
| Methyl | Higher water solubility, lower lipophilicity | Higher reactivity in aqueous systems due to better solubility and less steric hindrance. |
| Octyl | Lower water solubility, higher lipophilicity | Lower reactivity in aqueous systems due to poor solubility and increased steric hindrance. |
Exploration of Alternative Linkages for Tuned Properties
The disulfide bond is a key functional group in Propanamide, 3,3'-dithiobis[n-methyl-], imparting redox sensitivity to the molecule. However, for certain applications, a more stable linkage may be desirable. The replacement of the disulfide (-S-S-) bond with a thioether (-S-) linkage is a common strategy to enhance the stability of molecules, particularly in biological or reducing environments.
The thioether analogue of the parent compound, Propanamide, 3,3'-thiobis-, is a known chemical entity. While detailed comparative studies on the reactivity of the disulfide and thioether analogues of Propanamide, 3,3'-dithiobis[n-methyl-] are not extensively documented in publicly available literature, general principles from other molecular systems can be applied. Thioether bonds are generally more resistant to reduction than disulfide bonds. This substitution would be expected to yield an analogue with greater stability in the presence of reducing agents, which could be advantageous in applications where the redox-lability of the disulfide is a limitation. In the context of drug design and materials science, disulfide linkers are often employed for their cleavable nature in specific reductive environments, such as within cells, whereas thioether linkers provide a more permanent and stable connection.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-[[3-(methylamino)-3-oxopropyl]disulfanyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHFFYTTZGTUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCSSCCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061375 | |
| Record name | Propanamide, 3,3'-dithiobis[N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-72-4 | |
| Record name | 3,3′-Dithiobis[N-methylpropanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=999-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dithiobis(N-methylpropanamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, 3,3'-dithiobis[N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, 3,3'-dithiobis[N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-dithiobis[N-methylpropionamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.423 | |
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| Record name | 3,3'-DITHIOBIS(N-METHYLPROPANAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5OV03L720 | |
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Advanced Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide the primary means for probing the structure of molecules. Each technique offers a unique window into the molecular world, and their combined application allows for a detailed and unambiguous structural assignment.
High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. While standard one-dimensional (1D) NMR provides information on the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques would be instrumental in assembling the complete structure of Propanamide, 3,3'-dithiobis[n-methyl-]. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and carbons, including those separated by multiple bonds.
For the solid form of the compound, Solid-State NMR (ssNMR) would be necessary to study its structure and dynamics. This technique is crucial as the conformation of the molecule in the solid state can differ significantly from that in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups. For Propanamide, 3,3'-dithiobis[n-methyl-], these techniques would be expected to identify characteristic vibrational bands for the amide group (C=O stretching, N-H bending), the methyl groups (C-H stretching and bending), and the disulfide linkage (S-S stretching). A detailed analysis of the vibrational spectra could also provide insights into intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.net
Typical Vibrational Frequencies for Related Amide Structures:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3500 - 3200 |
| C=O (Amide I) | Stretching | 1700 - 1630 |
| N-H (Amide II) | Bending | 1640 - 1550 |
| C-N (Amide III) | Stretching | 1400 - 1200 |
| S-S | Stretching | 540 - 510 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate determination of the molecular weight of Propanamide, 3,3'-dithiobis[n-methyl-], allowing for the confirmation of its elemental composition. Tandem Mass Spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to piece together the molecular structure and identify characteristic cleavage patterns, particularly around the amide and disulfide bonds.
X-ray Crystallography for Solid-State Structural Analysis
The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles for Propanamide, 3,3'-dithiobis[n-methyl-]. Such data would reveal the exact conformation of the molecule in the solid state and provide detailed information about intermolecular packing and hydrogen bonding networks. A patent related to the synthesis of N,N'-dialkyl-3,3'-dithiodipropionamides suggests that these compounds can be obtained as crystals, indicating the feasibility of such an analysis. google.com
Computational Chemistry and Molecular Modeling Studies
In conjunction with experimental techniques, computational chemistry offers a powerful approach to understanding the properties of molecules.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), would be employed to model the electronic structure of Propanamide, 3,3'-dithiobis[n-methyl-]. These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the computational model. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential surface would provide valuable insights into the molecule's reactivity and potential sites for electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of molecules by simulating the physical movements of atoms and molecules. acs.org For a flexible molecule like "Propanamide, 3,3'-dithiobis[n-methyl-," with its rotatable bonds in the propyl chains and around the disulfide bridge, MD simulations can reveal the range of accessible conformations in different environments, such as in a vacuum or in a solvent.
The process begins with the generation of an initial 3D structure of the molecule. A force field, a set of empirical energy functions, is then applied to calculate the forces between atoms. acs.org By solving Newton's equations of motion, the trajectory of each atom over time is determined, providing a detailed view of the molecule's dynamic behavior. acs.org Analysis of these trajectories can identify the most stable, low-energy conformations and the transitions between them.
Furthermore, simulations can be performed under various conditions to see how factors like temperature and solvent affect the conformational equilibrium. For instance, simulating the molecule in water versus a nonpolar solvent would reveal the influence of the environment on its structure, which is particularly relevant for predicting its behavior in biological systems.
Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is widely used in drug discovery to predict how a small molecule, or ligand, might interact with a protein's binding site. Given that many biologically active molecules exert their effects by binding to proteins, docking studies can provide valuable insights into the potential bioactivity of "Propanamide, 3,3'-dithiobis[n-methyl-."
Docking algorithms explore a vast number of possible binding poses of the ligand within the protein's active site and use a scoring function to rank them based on their predicted binding affinity. oup.com Successful docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. tandfonline.com
While specific docking studies on "Propanamide, 3,3'-dithiobis[n-methyl-" are not widely reported, research on similar disulfide-containing molecules has demonstrated the utility of this approach. For example, docking studies have been successfully employed to understand the binding of disulfide-bridged cyclic peptides to their protein targets. oup.com These studies often face the challenge of handling the flexibility of the ligand, which can be addressed by using ensemble docking, where multiple conformations of the ligand are docked. oup.com
For "Propanamide, 3,3'-dithiobis[n-methyl-," docking studies could be hypothetically performed against various protein targets to explore its potential biological roles. For instance, given the known role of disulfide exchange in various biological processes, proteins involved in redox regulation could be potential targets. The results of such studies would provide testable hypotheses about the compound's mechanism of action. The formation of an intramolecular disulfide bridge has been shown to impact ligand binding affinities in some proteins. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These predictions, when compared with experimental data, can provide a high level of confidence in the structural assignment of a molecule. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose. researchgate.netmdpi.com
For "Propanamide, 3,3'-dithiobis[n-methyl-," DFT calculations can be used to optimize its geometry and then compute its NMR and vibrational spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for predicting NMR chemical shifts with good accuracy. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. nih.gov These predicted spectra can then be compared to experimentally obtained 1H and 13C NMR spectra to confirm the molecular structure. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule, highlighting the synergy between conformational analysis and spectroscopic prediction.
Similarly, the vibrational frequencies and intensities for infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic positions. arxiv.orgepa.gov The predicted vibrational spectrum can be compared with the experimental IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule, such as the C=O stretch of the amide group, the N-H bend, and the S-S stretch of the disulfide bond. This detailed assignment provides a vibrational fingerprint of the molecule, confirming its identity and providing insights into its bonding and structure. The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, and by considering the solvent environment. researchgate.net
The integration of computational predictions with experimental spectroscopic data provides a robust framework for the comprehensive characterization of "Propanamide, 3,3'-dithiobis[n-methyl-]," enabling a deeper understanding of its chemical and physical properties.
Biological and Biomedical Research Applications
Investigation of Biological Activities and Molecular Mechanisms
Research into Propanamide, 3,3'-dithiobis[n-methyl-] has uncovered its involvement in several key biological activities, from influencing cellular signaling to exhibiting cytotoxic effects against cancer cells.
The lipophilic nature of Propanamide, 3,3'-dithiobis[n-methyl-] facilitates its integration into cellular lipid membranes. This interaction can alter membrane dynamics, thereby affecting cellular signaling pathways. Preliminary studies also suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic processes. The disulfide bridge is a key feature, making it a subject of interest for its potential interactions with cellular proteins and pathways.
Propanamide, 3,3'-dithiobis[n-methyl-] has demonstrated selective cytotoxic effects on certain cancer cell lines. The induction of apoptosis, or programmed cell death, is a critical mechanism in cancer therapy. The effectiveness of a compound in inducing apoptosis is often dose-dependent. For instance, studies on other compounds show that as the concentration of the compound increases, the viability of cancer cells decreases. nih.gov This dose-response relationship is a crucial aspect of determining a compound's potential as an anticancer agent. nih.govresearchgate.net
Interactive Table: Dose-Response of a Related Compound (MS13) on NCI-H520 Cancer Cells
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
|---|---|---|
| 6.3 | 24 | 61 |
| 3.1 | 48 | 86 |
| 3.1 | 72 | 78 |
| 6.3 | 48 | <50 |
| 6.3 | 72 | <50 |
| 12.5 | 24 | <50 |
| 12.5 | 48 | 3-5 |
This table illustrates the dose-dependent and time-dependent cytotoxic effects of the compound MS13 on a non-small cell lung cancer cell line. nih.gov A similar principle of dose-response would be investigated for Propanamide, 3,3'-dithiobis[n-methyl-].
The dithiobis group within Propanamide, 3,3'-dithiobis[n-methyl-] is thought to confer antioxidant properties, which can help in mitigating cellular oxidative stress. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous chronic diseases. nih.gov Antioxidant compounds can neutralize these harmful ROS, thereby protecting cells from damage. nih.gov The development of biomaterials with inherent antioxidant capacity is a promising strategy to counteract the detrimental effects of oxidative stress. nih.gov
While specific studies on the antimicrobial and antifungal properties of Propanamide, 3,3'-dithiobis[n-methyl-] are not detailed in the provided search results, related sulfur-containing compounds have shown such activities. For example, newly synthesized tricyclic flavonoids containing a 1,3-dithiolium ring have demonstrated both antibacterial and antifungal properties. nih.gov The effectiveness of these compounds can vary against different strains of bacteria and fungi.
Interactive Table: Antimicrobial Activity of Related Tricyclic Flavonoids
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5b | S. aureus | 23 |
| 5c | S. aureus | 23 |
| 5e | S. aureus | 23 |
| 5g | S. aureus | 23 |
This table shows the antibacterial efficacy of several synthetic flavonoids against Gram-positive bacteria, indicating the potential for related structures to exhibit antimicrobial effects. nih.gov
Applications in Drug Delivery Systems and Nanotechnology
The unique chemical properties of Propanamide, 3,3'-dithiobis[n-methyl-] also lend themselves to applications in materials science, particularly in the development of advanced drug delivery systems.
Propanamide, 3,3'-dithiobis[n-methyl-] and its derivatives can serve as disulfide-containing crosslinkers in the creation of redox-responsive polymers. This is particularly relevant in the field of drug delivery and nanotechnology, where nanoparticles are designed to release their payload in response to specific stimuli within the body, such as the reducing environment inside cells. nih.gov For example, telechelic polycaprolactone (B3415563) (PCL) with thiol end groups can be synthesized using derivatives of 3,3'-dithiobis(propionic acid), creating dynamic disulfide bonds that allow for controlled degradation and drug release.
The Multifaceted Role of Propanamide, 3,3'-dithiobis[n-methyl- in Scientific Research
Propanamide, 3,3'-dithiobis[n-methyl- , a disulfide-containing chemical compound, is emerging as a valuable tool in a variety of scientific research fields. Its unique chemical structure, featuring a cleavable disulfide bond, underpins its utility in applications ranging from drug delivery to protein biochemistry and toxicology. This article explores the specific applications of this compound, focusing on its role in the development of advanced biomedical technologies and its toxicological profile.
The inherent properties of Propanamide, 3,3'-dithiobis[n-methyl- make it a compound of interest in biomedical research, particularly in the design of sophisticated systems for therapeutic agent delivery and the study of biological molecules.
Design of Stimuli-Responsive Drug Carriers
The disulfide bond within Propanamide, 3,3'-dithiobis[n-methyl- is the key to its use in creating "smart" drug delivery systems. These carriers are designed to be stable under normal physiological conditions but to release their therapeutic payload in response to specific triggers within the body. rsc.orgnih.gov The disulfide linkage can be incorporated into polymer backbones or used as a crosslinker to form nanoparticles and micelles. rsc.org These drug-loaded vehicles can circulate in the bloodstream until they encounter a reducing environment, such as the intracellular space of tumor cells, which have significantly higher concentrations of reducing agents like glutathione (B108866).
Controlled Release Kinetics in Reducing Environments
The cleavage of the disulfide bond in Propanamide, 3,3'-dithiobis[n-methyl- under reducing conditions allows for the controlled and targeted release of encapsulated drugs. This redox-responsive behavior is a significant advantage in cancer therapy, where it is desirable to deliver cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues. The kinetics of drug release can be tuned by modifying the chemical structure of the carrier, allowing for either rapid or sustained release profiles depending on the therapeutic need. The efficiency of this release is directly correlated with the cleavage of the disulfide bond.
Bioconjugation and Protein Modification Studies
The reactivity of the disulfide bond in Propanamide, 3,3'-dithiobis[n-methyl- and related compounds also makes it a valuable reagent in the field of bioconjugation and protein chemistry.
Role of Disulfide Bonds in Protein Crosslinking
Propanamide, 3,3'-dithiobis[n-methyl- and its analogues can be used as crosslinking agents to study protein structure and interactions. Crosslinkers containing disulfide bonds can covalently link amino acid residues in close proximity within a single protein or between interacting proteins. nih.gov This allows researchers to "freeze" protein complexes, which can then be isolated and analyzed to identify the constituent proteins and their spatial arrangement. The cleavable nature of the disulfide bond is particularly useful, as the crosslinked proteins can be separated by treatment with a reducing agent for further analysis. covachem.com
Site-Specific Modification Strategies
Derivatives of Propanamide, 3,3'-dithiobis[n-methyl- can be synthesized to create heterobifunctional crosslinkers. These reagents possess two different reactive groups, allowing for the site-specific modification of proteins. For example, one end of the crosslinker could be designed to react with a specific amino acid side chain, while the other end could be used to attach a fluorescent dye, a drug molecule, or another protein. This strategy enables the precise labeling and tracking of proteins within a cell or the construction of targeted therapeutic conjugates. Similar strategies have been employed with other disulfide-containing crosslinkers like 3,3'-dithiobis(sulfosuccinimidyl propionate) (DTSSP). nih.govcovachem.com
Advanced Toxicological and Environmental Impact Research
Understanding the potential toxicity of any chemical is crucial. Research into the toxicological profile of Propanamide, 3,3'-dithiobis[n-methyl- and related compounds is ongoing, with a focus on its effects at the cellular level.
In Vitro Cytotoxicity and Genotoxicity beyond Identification
While comprehensive toxicological data for Propanamide, 3,3'-dithiobis[n-methyl- is still being developed, studies on analogous compounds provide initial insights. For example, an N-octyl derivative has demonstrated moderate cytotoxic effects against HeLa and MCF-7 cancer cell lines in vitro, with IC50 values of approximately 25 µM and 30 µM, respectively. This suggests that the compound can induce apoptosis in cancer cells.
High-throughput screening data from the U.S. Environmental Protection Agency (EPA) provides further information on the bioactivity of Propanamide, 3,3'-dithiobis[n-methyl-. epa.gov The EPA's ToxCast program has generated data on this compound, which can be used to model its potential for various toxicological endpoints, including genotoxicity. epa.gov While detailed genotoxicity studies on this specific compound are not widely published, research on other nitro-substituted compounds highlights the importance of substituent groups in determining genotoxic potential. nih.gov For instance, studies on nitroimidazoles have shown that the position of the nitro group and the presence of other functional groups can significantly influence whether the compound causes DNA damage. nih.gov Further in-depth studies, such as the Ames test for mutagenicity and the comet assay for DNA damage, are needed to fully characterize the genotoxic profile of Propanamide, 3,3'-dithiobis[n-methyl-. nih.govsemanticscholar.org
Advanced Toxicological and Environmental Impact Research
Environmental Fate and Degradation Mechanisms in Complex Systems
The environmental fate of Propanamide, 3,3'-dithiobis[n-methyl-] is governed by its physicochemical properties and its susceptibility to biotic and abiotic degradation processes. While specific studies on this compound are not extensively available in peer-reviewed literature, its chemical structure, featuring a reducible disulfide bond and hydrolyzable amide linkages, allows for predictions of its behavior in various environmental matrices.
The central feature of the molecule is the disulfide (-S-S-) bond, which is known to be susceptible to reduction in anaerobic environments, such as in certain sediments and anoxic water zones. This reductive cleavage would break the molecule into two units of N-methyl-3-mercaptopropanamide. Furthermore, the amide groups present in the molecule could be subject to hydrolysis, a process that can be mediated by microbial enzymes or occur under specific pH conditions, yielding 3,3'-dithiodipropionic acid and methylamine.
Studies on analogous compounds, such as para-phenylenediamines (PPDs) used in tire manufacturing, have demonstrated that microbial degradation can be a significant pathway for transformation in aerobic environments. For instance, the aerobic microbial degradation of various PPDs has been observed with half-lives ranging from as short as 0.2 days to 3 days. nih.gov This suggests that microbial communities in soil and water could potentially degrade Propanamide, 3,3'-dithiobis[n-methyl-]. The degradation of hydrophobic emerging contaminants has been noted to be slower in marine sediment slurries, particularly under anoxic conditions, indicating that the persistence of such compounds is highly dependent on the specific environmental conditions. ifremer.fr
The persistence of a chemical in the environment is influenced by a combination of its intrinsic properties and external factors like temperature, pH, and microbial activity. ifremer.fr For Propanamide, 3,3'-dithiobis[n-methyl-], its moderate water solubility and predicted octanol-water partition coefficient (Log Kow) suggest it may partition between aqueous phases and organic matter in soil and sediment.
Table 1: Predicted Physicochemical and Environmental Fate Properties of Propanamide, 3,3'-dithiobis[n-methyl-]
| Property | Predicted Value | Implication for Environmental Fate |
| Molecular Formula | C₈H₁₆N₂O₂S₂ | --- |
| Molecular Weight | 236.36 g/mol | --- |
| Water Solubility | 1.48 x 10³ mg/L | Moderate potential for transport in aqueous systems. |
| Vapor Pressure | 1.1 x 10⁻⁵ mmHg | Low volatility; unlikely to be found in significant concentrations in the atmosphere. |
| Log Kow | 0.55 | Low to moderate potential for partitioning to organic carbon in soil and sediment. |
Data sourced from predictive models available through the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
Ecotoxicological Investigations and Bioaccumulation Potential
For the analogue 2,2′-dithiobis(N-methylbenzamide), ecotoxicity data indicates potential effects on aquatic organisms, although it is highlighted that significant data are missing for a complete assessment. herts.ac.uk The toxicity of such compounds can be linked to their mode of action, which for disulfide-containing molecules, may involve interaction with thiol groups in enzymes and proteins within the organisms.
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. A key indicator for bioaccumulation potential is the octanol-water partition coefficient (Log Kow). nih.gov Chemicals with a Log Kow greater than 3 are often considered to have a potential for bioaccumulation. nih.gov
Table 2: Ecotoxicity and Bioaccumulation Potential Profile of Propanamide, 3,3'-dithiobis[n-methyl-]
| Endpoint | Value/Indicator | Interpretation |
| Ecotoxicity | ||
| Acute Toxicity to Fish (96h LC50) | Data not available | Specific studies are required to determine the potential for acute toxicity to fish. |
| Acute Toxicity to Invertebrates (48h EC50) | Data not available | Specific studies are required to determine the potential for acute toxicity to aquatic invertebrates. |
| Toxicity to Algae (72h ErC50) | Data not available | Specific studies are required to determine the potential for inhibition of algal growth. |
| Bioaccumulation | ||
| Predicted Log Kow | 0.55 | Low potential for bioaccumulation in aquatic organisms. |
| Predicted Bioconcentration Factor (BCF) | 1.15 | Suggests that the compound is not likely to accumulate significantly in fish tissue from the water. |
Predicted values are based on computational models and should be confirmed with experimental studies.
Materials Science and Industrial Research Applications
Polymer Chemistry and Advanced Materials
The disulfide bond within Propanamide, 3,3'-dithiobis[n-methyl- is a key functional group for engineering advanced polymeric systems. This bond provides a mechanism for creating crosslinked networks and introducing specific responsiveness to external stimuli.
Propanamide, 3,3'-dithiobis[n-methyl- and structurally related compounds serve as crosslinking agents, transforming linear polymer chains into a cohesive three-dimensional network. The disulfide (-S-S-) bond acts as a covalent bridge between polymer backbones. This crosslinking process is fundamental in converting thermoplastic polymers into thermosetting materials, which exhibit enhanced thermal stability and mechanical properties. rsc.org Once crosslinked, the resulting polymers are typically insoluble in common solvents, a characteristic feature of a stable network structure. rsc.org The density of these crosslinks can be controlled to tailor the material's stiffness and resistance to deformation.
Table 1: Impact of Crosslinking on Polymer Properties
| Property | Uncrosslinked (Thermoplastic) State | Crosslinked (Thermoset) State |
|---|---|---|
| Solubility | Soluble in specific solvents | Insoluble in all tested solvents rsc.org |
| Thermal Stability (Tg) | Displays a distinct glass transition temperature (Tg) | No detectable Tg after curing, indicating a rigid network rsc.org |
| Mechanical Strength | Lower tensile modulus and strength | Significantly higher tensile modulus and strength rsc.org |
A significant application in advanced materials is the development of "smart" or stimuli-responsive polymers. The disulfide bond in crosslinkers like Propanamide, 3,3'-dithiobis[n-methyl- is redox-responsive. This bond is stable under normal conditions but can be selectively cleaved in the presence of reducing agents, such as dithiothreitol (DTT) or glutathione (B108866). This characteristic is exploited to create polymer systems that change their properties in response to a specific chemical signal.
When a hydrogel or other polymer network is crosslinked with a disulfide-containing molecule, the introduction of a reducing agent breaks these crosslinks. This leads to the degradation or dissolution of the polymer network, a property that is highly desirable for applications requiring controlled material breakdown. This mechanism allows for the design of materials that can respond to specific biological environments where reducing agents like glutathione are present in different concentrations.
Agrochemical and Pharmaceutical Intermediate Synthesis
Propanamide, 3,3'-dithiobis[n-methyl- serves as a versatile building block and intermediate in the synthesis of various specialized chemicals. lookchem.com
The compound is utilized as a synthetic intermediate for the creation of functionalized organic molecules. lookchem.com A notable application is in the preparation of amino-substituted isothiazole derivatives. lookchem.com Its structure allows for chemical modifications to produce more complex molecules with specific properties tailored for various applications.
As a precursor, Propanamide, 3,3'-dithiobis[n-methyl- is used in the production of advanced chemical entities with significant biological activity. It is an intermediate in the manufacturing of Kathon™ fungicides, a type of isothiazolinone biocide. guidechem.com Furthermore, the isothiazole derivatives synthesized from this compound are of considerable interest in the pharmaceutical industry due to their potential as therapeutic agents, with research suggesting possible antimicrobial, antifungal, and anticancer properties. lookchem.com
Table 2: Synthetic Applications and Resulting Entities
| Application Area | Role of Propanamide, 3,3'-dithiobis[n-methyl- | Resulting Chemical Class/Product | Potential Use |
|---|---|---|---|
| Agrochemicals | Intermediate | Isothiazolinones (e.g., Kathon™ fungicides) guidechem.com | Fungicide/Biocide guidechem.com |
| Pharmaceuticals | Precursor/Building Block lookchem.com | Isothiazole Derivatives lookchem.com | Therapeutic agents (antimicrobial, antifungal) lookchem.comguidechem.com |
Corrosion Inhibition Mechanisms
Propanamide, 3,3'-dithiobis[n-methyl- has been identified as a potential corrosion inhibitor. guidechem.com The mechanism by which such organic compounds protect metals from corrosion typically involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net
The effectiveness of an organic inhibitor is often related to the presence of heteroatoms (such as sulfur, nitrogen, and oxygen) and multiple bonds in its molecular structure. These features act as active centers for adsorption. The inhibition process generally occurs through one or more of the following pathways:
Adsorption: The inhibitor molecule is adsorbed onto the metal surface. This can be physical adsorption (physisorption) or chemical adsorption (chemisorption). researchgate.net Given the presence of sulfur and nitrogen atoms, which have lone pairs of electrons, Propanamide, 3,3'-dithiobis[n-methyl- is likely to undergo chemisorption, forming a coordinate bond with the vacant d-orbitals of the metal. bohrium.com
Film Formation: The adsorbed molecules form a thin, protective film on the metal surface. researchgate.net This film acts as a barrier, preventing corrosive species from reaching the metal and inhibiting both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net
Studies on similar sulfur-containing organic compounds have shown that their adsorption often follows established models like the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface. bohrium.com
Surface Interaction and Protective Layer Formation
While the disulfide bond is a key functional group known to facilitate the anchoring of molecules to noble metal surfaces in other compounds, specific studies demonstrating this behavior for Propanamide, 3,3'-dithiobis[n-methyl-] could not be located. Theoretical discussions on how such molecules might act as corrosion inhibitors often point to the ability of heteroatoms (like sulfur and nitrogen) to coordinate with metal surfaces, forming a protective barrier that inhibits corrosive processes. nanobioletters.com However, specific experimental validation and detailed findings for this particular compound are not publicly available.
Analytical and Bioanalytical Methodologies for Research
Electrophoretic Techniques for Biological Interaction Studies
Electrophoretic techniques, particularly capillary electrophoresis (CE), offer a powerful alternative to chromatography for the analysis of charged or polar compounds and for studying their interactions with biological macromolecules. CE separates analytes based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio. wikipedia.org
Given that "Propanamide, 3,3'-dithiobis[n-methyl-" contains a disulfide bond that can be reduced to form charged thiol groups, CE could be a valuable tool for investigating its redox behavior and interactions with proteins. Studies have demonstrated the utility of CE for the analysis of sulfur-containing compounds in biological matrices. nih.govnih.govwku.edu For instance, CE coupled with inductively coupled plasma-mass spectrometry (ICP-MS) has been used for the direct analysis of sulfur isotope ratios in proteins, providing insights into sulfur metabolism. nih.gov This approach could potentially be adapted to study the interaction of "Propanamide, 3,3'-dithiobis[n-methyl-" with specific proteins.
Furthermore, CE methods have been developed for the rapid and sensitive determination of sulfur-containing amino acids in human plasma, showcasing the technique's suitability for analyzing low concentrations of analytes in complex biological fluids. nih.gov The principles of these methods could form the basis for developing a CE-based assay to monitor the stability and biotransformation of "Propanamide, 3,3'-dithiobis[n-methyl-" in biological systems.
Quantitative Analysis in Biological Matrices and Environmental Samples
The ability to accurately quantify "Propanamide, 3,3'-dithiobis[n-methyl-" in biological and environmental samples is essential for pharmacokinetic studies, exposure assessment, and environmental monitoring.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex matrices due to its high sensitivity, selectivity, and specificity. nih.gov The development of a robust LC-MS/MS method for "Propanamide, 3,3'-dithiobis[n-methyl-" would involve optimizing several key parameters, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation is a critical step to remove interfering substances from the matrix and to concentrate the analyte. For biological matrices such as plasma or urine, techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. scienceopen.comnih.gov The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the matrix.
For environmental samples, such as water or soil, the analytical approach needs to account for the potential for degradation and the presence of a wide range of other contaminants. researchgate.netresearchgate.netmdpi.com The enantioselective environmental fate of some chiral compounds has been studied in water-sediment microcosms, highlighting the importance of considering stereochemistry in environmental analysis. nih.gov While "Propanamide, 3,3'-dithiobis[n-methyl-" is not known to be chiral, its degradation products could be.
Table 2: Key Considerations for Developing a Quantitative LC-MS/MS Assay
| Stage | Key Considerations |
| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences. scienceopen.comnih.gov |
| Chromatography | Reverse-phase UPLC for fast and efficient separation. |
| Mass Spectrometry | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Internal Standard | A stable isotope-labeled analog of the analyte is preferred to correct for matrix effects and variations in recovery. |
| Validation | The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. |
The development of such a validated quantitative method is a prerequisite for any detailed investigation into the pharmacokinetic profile or environmental impact of "Propanamide, 3,3'-dithiobis[n-methyl-".
Future Directions and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
A summary of how AI and machine learning can be applied to the drug discovery process for compounds like Propanamide, 3,3'-dithiobis[n-methyl- is presented in the table below.
| AI/ML Application | Description | Potential Impact on Propanamide, 3,3'-dithiobis[n-methyl- |
| Bioactivity Prediction | ML models trained on large datasets of chemical structures and their biological activities can predict the potential therapeutic effects of new compounds. | Rapidly screen for potential anticancer, antimicrobial, or other therapeutic activities. |
| Target Identification | AI algorithms can analyze biological data to identify the specific proteins or pathways that a compound is likely to interact with. | Pinpoint the molecular targets of Propanamide, 3,3'-dithiobis[n-methyl-, guiding further research. |
| ADMET Prediction | ML models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. | Optimize the drug-like properties of derivatives to improve their clinical potential. |
| De Novo Drug Design | Generative AI can create novel molecular structures with desired properties, using a known compound as a starting point. | Design new, more potent, and safer analogs of Propanamide, 3,3'-dithiobis[n-methyl-. |
Advanced Materials with Tailored Responsiveness
The disulfide bond in Propanamide, 3,3'-dithiobis[n-methyl- is a key feature that allows for the creation of "smart" or stimuli-responsive materials. nih.govacs.org These materials can change their properties in response to specific environmental triggers, such as the reducing conditions found inside living cells. sigmaaldrich.com
One of the most promising applications is in the development of drug delivery systems. nih.govrsc.org Propanamide, 3,3'-dithiobis[n-methyl- or similar small disulfide-containing molecules can be incorporated as cross-linkers in polymer networks to create nanocarriers for therapeutic agents. researchgate.netmdpi.com These nanocarriers remain stable in the bloodstream but, upon entering a cancer cell with its high concentration of reducing agents like glutathione (B108866), the disulfide bonds break. sigmaaldrich.com This triggered degradation of the material leads to the precise and controlled release of the encapsulated drug directly at the site of action, enhancing its efficacy and minimizing side effects. nih.gov
The versatility of the disulfide linkage also extends to the development of self-healing materials and dynamic hydrogels. The reversible nature of the disulfide bond allows these materials to repair themselves after damage, a property that is highly sought after in fields ranging from electronics to regenerative medicine. By incorporating simple disulfide linkers, researchers can create complex materials with precisely controlled mechanical and viscoelastic properties. mdpi.commdpi.com
Novel Therapeutic Strategies Targeting Disulfide Reduction Pathways
The cellular machinery that manages disulfide bonds, particularly the thioredoxin and glutathione reductase systems, is essential for maintaining cellular health. nih.govnih.gov In many diseases, including certain cancers, these pathways are dysregulated. pnas.org This has led to the exploration of therapeutic strategies that specifically target these disulfide reduction pathways.
Small molecules containing disulfide bonds, such as Propanamide, 3,3'-dithiobis[n-methyl-, have the potential to act as inhibitors or modulators of these enzymatic systems. nih.gov For instance, a small molecule inhibitor of glutathione reductase could selectively induce oxidative stress in cancer cells, which are often more vulnerable to such insults than healthy cells, leading to their death. ki.se The development of such targeted therapies could offer a more precise and less toxic alternative to traditional chemotherapy.
Research into the therapeutic potential of targeting these pathways is ongoing, with a focus on identifying potent and selective small molecule inhibitors. The structural simplicity and reactive disulfide bond of Propanamide, 3,3'-dithiobis[n-methyl- make it and its derivatives attractive candidates for investigation in this area.
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly focused on developing more environmentally friendly and sustainable manufacturing processes. researchgate.netmdpi.comnih.govnih.gov The synthesis of amides and disulfide-containing compounds, including Propanamide, 3,3'-dithiobis[n-methyl-, is a key area for the application of green chemistry principles.
Traditional methods for amide bond formation often involve the use of hazardous reagents and generate significant waste. nih.gov Newer, greener approaches aim to overcome these limitations. Catalytic methods that avoid the use of stoichiometric activating agents are being developed, as are solvent-free reaction conditions that reduce environmental impact. acs.orgnih.gov For example, the use of microwave irradiation can accelerate reactions, leading to higher yields in shorter times with less energy consumption. researchgate.netmdpi.com
The synthesis of the disulfide bond itself can also be made more sustainable. The development of catalytic, environmentally benign oxidation methods is an active area of research. These green chemistry approaches not only reduce the environmental footprint of chemical production but can also lead to more efficient and cost-effective manufacturing processes for compounds like Propanamide, 3,3'-dithiobis[n-methyl-.
Q & A
Q. How can researchers confirm the structural identity of 3,3'-dithiobis[N-methyl-propanamide]?
To verify the compound’s identity, use Fourier-transform infrared spectroscopy (FT-IR) to detect characteristic functional groups (e.g., disulfide bonds at ~500 cm⁻¹ and amide C=O stretches at ~1650 cm⁻¹). Nuclear magnetic resonance (NMR) can resolve methyl and propionamide groups (e.g., δ 2.8–3.2 ppm for N-methyl protons). Cross-reference with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (expected m/z 236.36 for C₈H₁₆N₂O₂S₂) . For purity assessment, employ reverse-phase HPLC with UV detection at 220–260 nm, optimized using acetonitrile/water gradients .
Q. What are the critical storage conditions for maintaining the stability of disulfide-containing compounds like 3,3'-dithiobis[N-methyl-propanamide]?
Store the compound in anhydrous conditions under inert gas (e.g., argon) at 2–8°C to prevent disulfide bond reduction or hydrolysis. Avoid exposure to light, reducing agents (e.g., DTT, β-mercaptoethanol), and acidic/basic buffers. For long-term storage, lyophilize and seal in amber vials with desiccants. Confirm stability via periodic HPLC analysis and thiol quantification assays (e.g., Ellman’s reagent) .
Advanced Research Questions
Q. How can 3,3'-dithiobis[N-methyl-propanamide] be applied in protein crosslinking studies, and what experimental parameters must be optimized?
This compound acts as a homobifunctional crosslinker targeting primary amines (e.g., lysine residues). Key parameters:
- pH : Use pH 7–9 (e.g., PBS or HEPES) to enhance nucleophilic reactivity of amines.
- Solubility : Pre-dissolve in anhydrous DMSO (<5% v/v in final buffer) to avoid aggregation.
- Molar Ratio : Optimize crosslinker-to-protein ratio (typically 10:1 to 50:1) to balance efficiency vs. overmodification.
- Reaction Time : 30–60 minutes at 4°C minimizes nonspecific interactions.
Post-reaction, quench with Tris buffer (pH 8.0) and analyze crosslinks via SDS-PAGE or mass spectrometry .
Q. What analytical strategies resolve contradictions in crosslinking data (e.g., unexpected band patterns or incomplete cleavage)?
- Reductive SDS-PAGE : Treat samples with β-mercaptoethanol to cleave disulfide bonds; absence of band shifts indicates non-disulfide crosslinks.
- Mass Spectrometry (MS) : Use tryptic digestion followed by LC-MS/MS to map crosslinked peptides. Software tools like xQuest or pLink2 identify crosslink sites.
- Control Experiments : Include no-crosslinker and scrambled-sequence controls to distinguish artifacts.
If cleavage fails, confirm crosslinker integrity via HPLC and ensure reducing agents are fresh .
Q. How does the spacer length of 3,3'-dithiobis[N-methyl-propanamide] influence its utility in studying protein-protein interactions?
The 11.4 Å spacer (calculated from the disulfide bond and propionamide chains) enables proximity analysis of residues within ≤12 Å , suitable for mapping intra- or inter-subunit interactions in multi-protein complexes (e.g., α-crystallin oligomers). Compare with shorter (e.g., DSP, 12 Å) or longer (e.g., DSG, 16.1 Å) crosslinkers to validate spatial constraints. Molecular dynamics simulations can model crosslink feasibility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
